molecular formula C17H15BrFNO B1325555 4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone CAS No. 898756-73-5

4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Cat. No.: B1325555
CAS No.: 898756-73-5
M. Wt: 348.2 g/mol
InChI Key: BIVBJYQDJXFMQW-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a chemical compound with the molecular formula C17H15BrFNO and a molecular weight of 348.21 g/mol It is characterized by the presence of an azetidine ring, a bromine atom, and a fluorine atom attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone typically involves the following steps:

  • Formation of the Benzophenone Core: : The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Introduction of the Bromine and Fluorine Atoms: : The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) under suitable conditions. Fluorination is often carried out using a fluorinating agent such as Selectfluor.

  • Attachment of the Azetidine Ring: : The final step involves the introduction of the azetidine ring. This can be accomplished through a nucleophilic substitution reaction where an azetidine derivative reacts with the benzophenone core.

Industrial Production Methods

Industrial production of 4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and halogen atoms play a crucial role in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone
  • 4’-Azetidinomethyl-4-bromo-3-chlorobenzophenone
  • 4’-Azetidinomethyl-4-bromo-3-methylbenzophenone

Uniqueness

4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVBJYQDJXFMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642809
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-73-5
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](4-bromo-3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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